molecular formula C24H27ClN2O5 B14561942 2,4-diphenyl-3,4,4a,6,7,8,9,9a,10,10a-decahydro-2H-pyrano[2,3-b]indolizin-1-ium-10-carbonitrile;perchlorate

2,4-diphenyl-3,4,4a,6,7,8,9,9a,10,10a-decahydro-2H-pyrano[2,3-b]indolizin-1-ium-10-carbonitrile;perchlorate

Cat. No.: B14561942
M. Wt: 458.9 g/mol
InChI Key: LGXRUYNPWKUZBH-UHFFFAOYSA-N
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Description

2,4-diphenyl-3,4,4a,6,7,8,9,9a,10,10a-decahydro-2H-pyrano[2,3-b]indolizin-1-ium-10-carbonitrile;perchlorate is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diphenyl-3,4,4a,6,7,8,9,9a,10,10a-decahydro-2H-pyrano[2,3-b]indolizin-1-ium-10-carbonitrile;perchlorate involves multiple steps. One common method involves the reaction of 8a-methoxy-2,4-diphenyl-4a,5,6,7,8,8a-hexahydrochromene with monoperphthalic acid . This reaction leads to the formation of intermediate compounds such as 2-(2-oxo-3-hydroxy-1,3-diphenylpropyl)cyclohexanone and 2-(2,3-dioxo-1,3-diphenylpropyl)cyclohexanone . These intermediates are further processed to obtain the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-diphenyl-3,4,4a,6,7,8,9,9a,10,10a-decahydro-2H-pyrano[2,3-b]indolizin-1-ium-10-carbonitrile;perchlorate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with monoperphthalic acid can lead to the formation of 2-(2-oxo-3-hydroxy-1,3-diphenylpropyl)cyclohexanone .

Scientific Research Applications

2,4-diphenyl-3,4,4a,6,7,8,9,9a,10,10a-decahydro-2H-pyrano[2,3-b]indolizin-1-ium-10-carbonitrile;perchlorate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-diphenyl-3,4,4a,6,7,8,9,9a,10,10a-decahydro-2H-pyrano[2,3-b]indolizin-1-ium-10-carbonitrile;perchlorate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,4-diphenyl-3,4,4a,6,7,8,9,9a,10,10a-decahydro-2H-pyrano[2,3-b]indolizin-1-ium-10-carbonitrile;perchlorate apart from similar compounds is its unique structure, which includes a pyrano[2,3-b]indolizin-1-ium core. This structure imparts specific chemical and biological properties that make it valuable for various applications.

Properties

Molecular Formula

C24H27ClN2O5

Molecular Weight

458.9 g/mol

IUPAC Name

2,4-diphenyl-3,4,4a,6,7,8,9,9a,10,10a-decahydro-2H-pyrano[2,3-b]indolizin-1-ium-10-carbonitrile;perchlorate

InChI

InChI=1S/C24H26N2O.ClHO4/c25-16-20-21-13-7-8-14-26(21)23-19(17-9-3-1-4-10-17)15-22(27-24(20)23)18-11-5-2-6-12-18;2-1(3,4)5/h1-6,9-12,19-24H,7-8,13-15H2;(H,2,3,4,5)

InChI Key

LGXRUYNPWKUZBH-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(C1)C(C3C2C(CC([OH+]3)C4=CC=CC=C4)C5=CC=CC=C5)C#N.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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